3-Chloro-2-methoxyphenol
Description
3-Chloro-2-methoxyphenol (CAS: 77102-92-2; synonyms: 3-Chloroguaiacol) is a halogenated phenolic compound with the molecular formula C₇H₇ClO₂ and a molecular weight of 158.58 g/mol . It is synthesized via chlorination of guaiacol (2-methoxyphenol), yielding a clear oily liquid with a purity of 100% (GC) and a reported synthesis yield of 79% under optimized conditions .
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRPFKGSKYTUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915084 | |
| Record name | 3-Chloro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77102-92-2, 95156-08-4 | |
| Record name | Phenol, 3-chloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, chloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095156084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: One common method for synthesizing 3-Chloro-2-methoxyphenol involves the reaction of 3-chlorophenol with methanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the hydroxyl group with a methoxy group.
Method 2: Another method involves the use of 3-chloroanisole as a starting material. The demethylation of 3-chloroanisole using hydrobromic acid in acetic acid can yield 3-Chloro-2-methoxyphenol.
Industrial Production Methods:
- Industrial production of 3-Chloro-2-methoxyphenol often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-2-methoxyphenol can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 3-Chloro-2-methoxyphenol can lead to the formation of 3-chloro-2-methoxycyclohexanol. This reaction typically requires a reducing agent such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions. For example, the chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, elevated temperatures.
Major Products:
Oxidation: Quinones.
Reduction: 3-Chloro-2-methoxycyclohexanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- 3-Chloro-2-methoxyphenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound has been studied for its potential antimicrobial and antifungal properties. It is used in the development of new antimicrobial agents.
Medicine:
- Research has explored the use of 3-Chloro-2-methoxyphenol in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
- In the industrial sector, 3-Chloro-2-methoxyphenol is used in the production of dyes, resins, and polymers. Its ability to undergo various chemical reactions makes it a valuable building block in material science.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxyphenol involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s structure allows it to interact with proteins and enzymes, leading to the inhibition of their activity and subsequent biological effects.
Comparison with Similar Compounds
Key Physical Properties:
- Melting Point : 31.5–33.0°C
- Boiling Point : 234.8°C (predicted)
- Density : 1.280 g/cm³
- Spectral Data :
The compound is commercially available in research-grade quantities (≥98% purity) and is primarily used in aroma research and organic synthesis .
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Functional Group Modifications
Key Observations :
- Amino/Imine Derivatives: The introduction of amino groups (e.g., -NHCH₂ in ) increases molecular weight and polarity, likely reducing volatility and enhancing solubility in polar solvents.
- Bulkier Groups: The tert-butylamino and hydroxyethyl substituents in significantly increase molecular weight (273.76 g/mol) and may confer pharmacological activity, as seen in β-adrenergic receptor ligands .
Analysis :
- The methoxy group in 3-Chloro-2-methoxyphenol may reduce volatility and acute toxicity compared to non-methoxylated analogs like 3-Chloro-2-methylphenol, which decomposes into hazardous gases .
- Methallyl chloride (3-Chloro-2-methylpropene ), an alkene derivative, exhibits higher flammability and reactivity due to its unsaturated structure.
Environmental and Industrial Relevance
- 3-Chloro-2-methoxyphenol: Studied for its role in environmental odorants, with a low odor threshold (1.2 ng/L in water) .
- Chlorinated Guaiacol Derivatives: Exhibit persistence in aquatic systems; 4-Chloro-2-methylphenol is classified as a high-production-volume chemical under OECD guidelines .
Biological Activity
3-Chloro-2-methoxyphenol, also known as o-chloro-methoxyphenol, is an organic compound with notable biological activities. Its structure, which includes a chlorine atom and a methoxy group on a phenolic ring, contributes to its diverse functional properties. This article explores the biological activity of 3-Chloro-2-methoxyphenol, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects based on various studies.
3-Chloro-2-methoxyphenol is characterized by the following chemical properties:
- Molecular Formula : C8H9ClO2
- Molecular Weight : 174.61 g/mol
- CAS Number : 95156-08-4
The mechanism of action of 3-Chloro-2-methoxyphenol primarily involves its interaction with microbial cell membranes and essential enzymes. The compound disrupts microbial cell integrity, leading to cell lysis and death. It can also inhibit key enzymes involved in microbial metabolism, enhancing its antimicrobial efficacy.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of 3-Chloro-2-methoxyphenol against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate antibacterial activity | |
| Pseudomonas aeruginosa | Effective against biofilms |
The compound has been shown to possess significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
Research indicates that 3-Chloro-2-methoxyphenol exhibits anti-inflammatory effects. Studies have shown that it can inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain signaling pathways. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Emerging research has explored the anticancer potential of 3-Chloro-2-methoxyphenol. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in certain cancer cell lines.
- Induction of Apoptosis : It may promote programmed cell death via the mitochondrial pathway.
- Inhibition of Tumor Growth : Animal studies have suggested a reduction in tumor size when treated with this compound .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of 3-Chloro-2-methoxyphenol demonstrated its effectiveness against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5 mM, showcasing its potential as a topical antiseptic agent .
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments using RAW264.7 macrophage cells revealed that treatment with 3-Chloro-2-methoxyphenol significantly reduced lipopolysaccharide (LPS)-induced COX-2 expression, indicating its role as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
